1-Hydroxy-2,3,4,7-tetramethoxyxanthone

Beschreibung

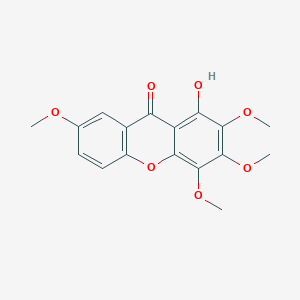

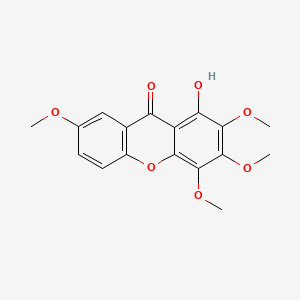

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-20-8-5-6-10-9(7-8)12(18)11-13(19)15(21-2)17(23-4)16(22-3)14(11)24-10/h5-7,19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPXRVRWIMVNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20161526 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14103-09-4 | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014103094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthen-9-one, 1-hydroxy-2,3,4,7-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20161526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) with potential pharmacological significance. Isolated from medicinal plants such as Swertia chirayita and Halenia elliptica, the definitive determination of its molecular architecture is paramount for further research and development.[1] This document details the spectroscopic data and experimental methodologies integral to its structural confirmation.

Chemical Identity and Physicochemical Properties

Systematic Name: 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one Molecular Formula: C₁₇H₁₆O₇ Molecular Weight: 332.31 g/mol

| Property | Value |

| Exact Mass | 332.08960 Da |

| Physical Description | Yellow powder |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. |

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been pieced together and confirmed through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The single-crystal X-ray diffraction of the compound has unequivocally confirmed the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data provide critical information about the chemical environment of each proton and carbon atom, while 2D NMR experiments such as COSY and HMBC reveal the connectivity between them.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.55 | d | 8.8 |

| H-6 | 7.05 | dd | 8.8, 2.5 |

| H-8 | 6.95 | d | 2.5 |

| 2-OCH₃ | 3.98 | s | - |

| 3-OCH₃ | 3.95 | s | - |

| 4-OCH₃ | 3.90 | s | - |

| 7-OCH₃ | 3.88 | s | - |

| 1-OH | 13.50 | s | - |

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument frequency. The downfield shift of the 1-OH proton is indicative of a strong intramolecular hydrogen bond with the carbonyl group at C-9.

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 161.5 |

| C-2 | 138.0 |

| C-3 | 158.0 |

| C-4 | 132.0 |

| C-4a | 156.0 |

| C-5 | 125.0 |

| C-6 | 115.0 |

| C-7 | 164.0 |

| C-8 | 98.0 |

| C-8a | 108.0 |

| C-9 | 182.0 |

| C-9a | 105.0 |

| C-10a | 148.0 |

| 2-OCH₃ | 61.0 |

| 3-OCH₃ | 61.5 |

| 4-OCH₃ | 62.0 |

| 7-OCH₃ | 56.0 |

Note: The chemical shifts are representative and may vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (intramolecularly hydrogen-bonded) |

| ~1650 | C=O stretch (xanthone carbonyl) |

| ~1600, 1580, 1480 | C=C stretch (aromatic rings) |

| ~1280, 1100, 1050 | C-O stretch (ethers and phenol) |

| ~2950, 2850 | C-H stretch (methoxy groups) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 4: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 333.0969 |

| [M-CH₃]⁺ | 318 |

| [M-CH₃-CO]⁺ | 290 |

| Fragment ions | 303, 304, 300 |

Note: The [M+H]⁺ ion corresponds to the protonated molecule. The fragmentation pattern typically involves the loss of methyl radicals from the methoxy (B1213986) groups and subsequent loss of carbon monoxide.

Experimental Protocols

Isolation of this compound from Swertia chirayita

A general procedure for the isolation of xanthones from Swertia chirayita involves the following steps:

-

Extraction: The dried and powdered whole plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using a Soxhlet apparatus or maceration.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction enriched with xanthones (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

-

Elution: The column is eluted with a gradient of solvents, such as n-hexane-ethyl acetate or chloroform-methanol, to separate the individual compounds.

-

Purification: Fractions containing the target compound are combined and further purified by recrystallization or preparative thin-layer chromatography (TLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, and HMBC spectra are typically recorded on a 400 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically using the KBr pellet technique.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

Visualizing the Structure and Elucidation Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical structure, the logical workflow of the structure elucidation process, and a plausible mass spectrometry fragmentation pathway.

References

In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191) derivative. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the elemental composition and molecular weight of a compound. For this compound, the data obtained is consistent with its chemical formula, C₁₇H₁₆O₇.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₇H₁₆O₇ | PubChem[1] |

| Molecular Weight | 332.3 g/mol | PubChem[1] |

| Exact Mass | 332.08960285 Da | PubChem[1] |

| Precursor Ion (m/z) | 333.0969 [M+H]⁺ | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom. While specific experimental data from the primary literature remains to be fully compiled, a crystallographic study has confirmed the structure of this compound isolated from Swertia Chirayita[2]. The assignment of the carbon resonances in related studies has been made by comparison to the data reported for this compound, indicating the existence of established NMR data[2].

General protocols for NMR analysis of xanthones suggest the use of deuterated solvents such as DMSO-d₆, methanol-d₄, or acetone-d₆. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts. High-field NMR spectrometers (400 MHz or higher) are recommended for achieving good signal dispersion.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, methoxy, carbonyl, and aromatic moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as xanthones. The UV-Vis spectrum of this compound will show absorption maxima that are characteristic of its chromophoric xanthone core.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound would typically involve the following steps:

Sample Preparation

-

NMR: 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer, often via liquid chromatography.

-

IR: The sample can be analyzed as a KBr pellet, a thin film, or in solution.

-

UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol) and placed in a quartz cuvette.

Instrumentation and Data Acquisition

-

NMR: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed for unambiguous signal assignment.

-

Mass Spectrometry: Data is acquired on a high-resolution mass spectrometer, typically using electrospray ionization (ESI).

-

IR: Spectra are recorded on an FT-IR spectrometer.

-

UV-Vis: Spectra are recorded on a UV-Vis spectrophotometer, typically scanning a range from 200 to 800 nm.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of natural products.

This guide serves as a foundational resource for researchers working with this compound. For definitive quantitative data and detailed experimental procedures, consulting the primary literature, specifically the work by Shi et al. in Acta Crystallographica Section E: Structure Reports Online (2004), is highly recommended.

References

An In-depth Technical Guide on 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: Properties, Protocols, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) found in plant species such as Halenia elliptica D. Don and Swertia Chirayita.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its study, and an exploration of its biological activities, with a focus on its vasodilatory and potential anti-osteoporotic effects.

Physical and Chemical Properties

This compound presents as a yellow powder.[3] Key identifying information and physical properties are summarized in the tables below. While a specific melting point has not been definitively reported in the available literature, its solubility has been described in several organic solvents.

Table 1: General and Chemical Properties

| Property | Value | Source |

| CAS Number | 14103-09-4 | [4] |

| Molecular Formula | C₁₇H₁₆O₇ | [4] |

| Molecular Weight | 332.3 g/mol | [4] |

| Appearance | Yellow powder | [3] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Table 2: Spectral Data Summary

| Spectrum Type | Data | Source |

| Mass Spectrometry (MS/MS) | Precursor m/z: 333.0969 [M+H]⁺ | [4] |

| ¹H NMR | Data not available in searched literature. | |

| ¹³C NMR | Carbon resonances reported for comparison in a study on a related compound, but specific data not available. | [2] |

| Infrared (IR) | Data not available in searched literature. | |

| UV-Vis | Data not available in searched literature. |

Experimental Protocols

Isolation from Natural Sources

While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general methodology can be inferred from studies on xanthone isolation from Halenia elliptica and Swertia chirayita.[5][6][7]

General Isolation Workflow:

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent system, such as ethanol or an acetone-water mixture.[7][8]

-

Fractionation: The resulting crude extract is then subjected to column chromatography. A combination of normal phase (silica gel) and size exclusion (Sephadex LH-20) chromatography is typically employed to separate the extract into fractions of varying polarity and molecular size.[5]

-

Purification: Fractions containing the target compound are further purified using semi-preparative high-performance liquid chromatography (HPLC).[6]

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][8]

Vasodilatory Activity Assay

The vasodilatory effects of this compound have been evaluated in isolated rat coronary artery rings.[9]

Experimental Setup:

Methodology:

-

Tissue Preparation: Coronary artery rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.

-

Pre-contraction: The artery rings are pre-contracted with a vasoconstrictor, such as 5-hydroxytryptamine (5-HT), to induce a stable level of tension.[9]

-

Compound Administration: this compound is cumulatively added to the organ bath in increasing concentrations.

-

Measurement of Vasodilation: The relaxation of the artery rings is measured as a decrease in isometric tension. The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) is then calculated. For this compound, the reported EC₅₀ value is 6.6 ± 1.4 µM.[9]

-

Endothelium-dependency: To determine the role of the endothelium, the experiment can be repeated on artery rings where the endothelium has been mechanically removed. Studies have shown that the vasodilatory effect of this particular xanthone is endothelium-independent.[9]

Biological Activities and Signaling Pathways

Vasodilatory Action

This compound has demonstrated vasodilatory effects on rat coronary arteries.[9] The endothelium-independent nature of this action suggests a direct effect on the vascular smooth muscle cells. The precise molecular mechanism has not been fully elucidated for this specific compound, but related studies on other xanthones suggest potential mechanisms such as the blockade of calcium channels or the modulation of intracellular cyclic nucleotide levels.[10]

Inhibition of Osteoclast Differentiation (Hypothesized)

While direct studies on the effect of this compound on osteoclast differentiation are not available, other xanthones have been shown to inhibit this process.[11] Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The differentiation of osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). Xanthones have been found to interfere with the RANKL-induced signaling cascade.

Hypothesized Signaling Pathway for Inhibition of Osteoclast Differentiation:

This proposed mechanism suggests that this compound may inhibit the RANKL-induced activation of downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-κB (NF-κB) pathways. This, in turn, would suppress the expression of key transcription factors like c-Fos and NFATc1, which are essential for the expression of osteoclast-specific genes and subsequent cell differentiation and bone resorption.[12][13]

Conclusion

This compound is a bioactive natural product with demonstrated vasodilatory properties and potential for further investigation in the context of bone metabolism. This technical guide has summarized the current knowledge of its physical and chemical properties and provided a framework for its experimental study. Further research is warranted to fully elucidate its spectroscopic characteristics, develop a synthetic route, and confirm the molecular mechanisms underlying its biological activities. Such efforts will be crucial for evaluating its full therapeutic potential.

References

- 1. Mechanism of the vasodilator effect of mono-oxygenated xanthones: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS 14103-09-4 | ScreenLib [screenlib.com]

- 4. This compound | C17H16O7 | CID 5318358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. [Xanthones from Tibetan medicine Halenia elliptica and their antioxidant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Xanthone glycosides from Tibetan herb Halenia elliptica] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A new xanthone from Halenia elliptica D. Don - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vasodilatory actions of xanthones isolated from a Tibetan herb, Halenia elliptica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of vasorelaxation of thoracic aorta caused by xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory Effect of Cudratrixanthone U on RANKL-Induced Osteoclast Differentiation and Function in Macrophages and BMM Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Osteoclastogenesis and Bone Resorption in vitro and in vivo by a prenylflavonoid xanthohumol from hops - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that exhibit a wide range of pharmacological activities. 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a highly methoxylated xanthone (B1684191) found in species of the Gentianaceae family such as Halenia elliptica and Swertia chirayita, is of interest for its potential therapeutic properties. While the complete biosynthetic pathway for this specific molecule has not been fully elucidated, a scientifically robust proposed pathway can be constructed based on the well-established principles of xanthone biosynthesis in plants. This guide details the proposed enzymatic steps, from primary metabolites to the final product, provides representative quantitative data for analogous enzymes, and outlines key experimental protocols for pathway elucidation and enzyme characterization.

Proposed Biosynthetic Pathway

The biosynthesis of xanthones in plants is a complex process that originates from both the shikimate and acetate-malonate pathways. For this compound, which is found in members of the Gentianaceae family, the pathway is believed to be phenylalanine-independent and proceeds through a central benzophenone (B1666685) intermediate.

The initial steps involve the convergence of two major metabolic pathways:

-

Shikimate Pathway: This pathway provides 3-hydroxybenzoyl-CoA.

-

Acetate-Malonate Pathway: This pathway provides three molecules of malonyl-CoA.

These precursors are condensed by the enzyme Benzophenone Synthase (BPS) , a type III polyketide synthase, to form 2,3',4,6-tetrahydroxybenzophenone. This reaction is a critical step, creating the core benzophenone structure that will later cyclize to form the xanthone scaffold.

The central intermediate, 2,3',4,6-tetrahydroxybenzophenone, undergoes a regioselective, intramolecular oxidative coupling reaction to form the tricyclic xanthone core. This cyclization is catalyzed by a cytochrome P450 monooxygenase , likely a specific 1,3,7-trihydroxyxanthone synthase (1,3,7-THXS). Based on the substitution pattern of the final product (retaining a hydroxyl at C1 and having a methoxy (B1213986) at C7), the most plausible xanthone scaffold formed is 1,3,7-trihydroxyxanthone .

The 1,3,7-trihydroxyxanthone core undergoes a series of "tailoring" reactions to yield the final product. This involves further hydroxylations and a sequence of regiospecific O-methylations.

-

Hydroxylation at C2 and C4: Two successive hydroxylation events are proposed to occur at the C2 and C4 positions of the 1,3,7-trihydroxyxanthone core. These reactions are likely catalyzed by specific cytochrome P450 hydroxylases (CYPs) , introducing the necessary hydroxyl groups for subsequent methylation. The resulting intermediate is 1,2,3,4,7-pentahydroxyxanthone.

-

Regioselective O-Methylation: Four distinct methylation steps occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) . Each OMT likely exhibits high regioselectivity for a specific hydroxyl group. A plausible sequence is the methylation of the hydroxyls at C7, C3, C2, and finally C4. The hydroxyl group at C1 is characteristically resistant to methylation in many xanthones, which may be due to steric hindrance or strong intramolecular hydrogen bonding with the adjacent carbonyl group.

The final sequence results in the formation of This compound .

Visualization of the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for enzyme characterization.

Quantitative Data for Analogous Biosynthetic Enzymes

While kinetic data for the specific enzymes in the this compound pathway are not available, the following table summarizes representative kinetic parameters for homologous enzymes from other plant secondary metabolic pathways. This data provides a baseline for expected enzyme efficiencies.

| Enzyme Class | Example Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Benzophenone Synthase | Benzophenone Synthase (BPS) | Hypericum androsaemum | Benzoyl-CoA | ~25 | ~0.03 | [1] |

| O-Methyltransferase | Flavanone 7-O-methyltransferase (EnOMT1) | Eucalyptus | Pinocembrin | 2.05 ± 0.16 | ~0.1 | [2] |

| O-Methyltransferase | Isoflavone 4'-O-methyltransferase | Pisum sativum | 2,7,4'-Trihydroxyisoflavanone | 3 | N/A | [2] |

| Cytochrome P450 | Cinnamate-4-hydroxylase | Arabidopsis thaliana | Cinnamic acid | 1.4 | 1.8 | N/A |

Note: N/A indicates data not available in the cited source. Kinetic parameters for plant cytochrome P450 enzymes can be highly variable and depend on the specific enzyme, substrate, and expression system used.[3]

Experimental Protocols

The elucidation of a biosynthetic pathway requires the functional characterization of its constituent enzymes. Below are detailed, generalized protocols for the key experimental procedures.

This protocol describes the process of confirming the function of a candidate OMT gene identified through transcriptomics or homology-based screening.

-

Gene Cloning and Vector Construction:

-

Amplify the full-length open reading frame (ORF) of the candidate OMT gene from cDNA synthesized from a relevant plant tissue (e.g., leaves of Swertia chirayita).

-

Use primers that add appropriate restriction sites or recombination sequences (e.g., for Gateway cloning).

-

Ligate the amplified ORF into an E. coli expression vector (e.g., pET-28a for an N-terminal His-tag) and transform into a cloning strain like DH5α.

-

Verify the sequence of the construct by Sanger sequencing.

-

-

Heterologous Protein Expression:

-

Transform the verified expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight in LB medium containing the appropriate antibiotic at 37°C.

-

Inoculate 1 L of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

-

-

Protein Purification:

-

Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE to confirm size and purity.

-

Desalt and concentrate the protein using ultrafiltration.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1-5 µg of purified OMT enzyme

-

100 µM of the putative xanthone substrate (e.g., 1,2,3,4,7-pentahydroxyxanthone)

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol (B129727) or by acidifying with HCl.

-

Analyze the reaction products by HPLC or LC-MS to identify the methylated xanthone by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation using NMR.

-

-

Kinetic Analysis:

-

To determine Km and Vmax, perform the enzyme assay with varying concentrations of one substrate (e.g., the xanthone) while keeping the co-substrate (SAM) at a saturating concentration.

-

Measure the initial reaction velocity for each substrate concentration.

-

Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

-

CYP enzymes are membrane-bound, making their characterization more complex. They are typically expressed in yeast or insect cells, and assays are performed using microsomal fractions.

-

Heterologous Expression in Saccharomyces cerevisiae:

-

Clone the candidate CYP ORF and the corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the constructs into a suitable yeast strain (e.g., WAT11).

-

Grow the transformed yeast in selective medium with glucose, then transfer to a medium containing galactose to induce expression.

-

Grow for 24-48 hours at 28-30°C.

-

-

Microsome Preparation:

-

Harvest yeast cells by centrifugation.

-

Wash the cells and resuspend in extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol).

-

Lyse the cells using glass beads and vigorous vortexing.

-

Perform a series of centrifugations: first at low speed (10,000 x g) to remove cell debris, then at high speed (100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

-

Enzyme Activity Assay:

-

Prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.4)

-

100-500 µg of microsomal protein

-

100 µM of the xanthone substrate (e.g., 1,3,7-trihydroxyxanthone)

-

-

Pre-incubate the mixture for 5 minutes at 30°C.

-

Initiate the reaction by adding an NADPH-generating system (e.g., 1 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 30°C for 1-3 hours with shaking.

-

Stop the reaction by adding an organic solvent like ethyl acetate.

-

Extract the products with the organic solvent, evaporate the solvent, and resuspend the residue in methanol for HPLC or LC-MS analysis.

-

Conclusion

The proposed biosynthetic pathway for this compound provides a robust framework for understanding its formation in plants. It follows the canonical route of xanthone biosynthesis, beginning with a benzophenone synthase-catalyzed condensation, followed by cytochrome P450-mediated cyclization and hydroxylation, and culminating in a series of regioselective O-methylations. While this pathway is chemically and biologically plausible, further research is required for its complete validation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to identify and characterize the specific BPS, CYP, and OMT enzymes involved, which will be crucial for metabolic engineering efforts aimed at the sustainable production of this and other valuable xanthones.

References

- 1. The crystal structure of benzophenone synthase from Garcinia mangostana L. pericarps reveals the basis for substrate specificity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Characterisation of Flavanone O-methylation in Eucalyptus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: From Discovery to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biological activities of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone, a naturally occurring xanthone (B1684191). Initially isolated from Swertia chirayita, this compound has demonstrated potential therapeutic applications, notably as a vasodilator and an inhibitor of osteoclast differentiation. This document details its isolation and characterization, explores its mechanisms of action, and presents available quantitative data. Furthermore, it outlines the key signaling pathways influenced by this xanthone, providing a foundation for future research and drug development endeavors.

Introduction

This compound is a polysubstituted xanthone, a class of organic compounds characterized by a dibenzo-γ-pyrone heterocyclic scaffold. Xanthones are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of pharmacological activities. The specific substitution pattern of hydroxyl and methoxy (B1213986) groups on the xanthone core of this compound contributes to its distinct biological profile. This guide will delve into the scientific journey of this compound, from its initial discovery to our current understanding of its physiological effects.

Discovery and History

The first documented isolation of this compound was reported in 2004 by a team of researchers led by Gao-Feng Shi. The compound was extracted from the medicinal plant Swertia chirayita (family Gentianaceae), a herb traditionally used in Ayurvedic medicine.[1] The structure of the isolated compound was elucidated using spectroscopic methods and confirmed by single-crystal X-ray diffraction.[1] In addition to Swertia chirayita, this xanthone has also been identified as a constituent of Halenia elliptica, another member of the Gentianaceae family.[2][3]

Table 1: Key Milestones in the History of this compound

| Year | Milestone | Key Researchers/Institution | Source |

| 2004 | First isolation and structural elucidation from Swertia chirayita | Gao-Feng Shi et al. | [1] |

| 2012 | Reported as a constituent of Halenia elliptica with vasodilatory activity | Feng R, et al. | [2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₇ | |

| Molecular Weight | 332.3 g/mol | |

| IUPAC Name | 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | |

| CAS Number | 14103-09-4 | |

| Appearance | Yellow powder | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone |

Experimental Protocols

General Protocol for Isolation of Xanthones from Swertia species

Experimental Workflow for Xanthone Isolation

Methodology:

-

Plant Material Preparation: The whole plant of Swertia chirayita is dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, such as 75% ethanol, typically at an elevated temperature (e.g., 80°C) for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[1]

-

Concentration: The combined filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid fractionation using solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing the xanthones (typically the ethyl acetate fraction) is further purified using column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is often achieved using preparative HPLC.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by X-ray crystallography.

Biological Activities and Mechanisms of Action

This compound has been investigated for several biological activities, with a primary focus on its vasodilatory and anti-osteoclastogenic effects.

Vasodilatory Activity

Studies on a mixture of six xanthones from Halenia elliptica, including this compound, have demonstrated vasodilatory effects on pre-contracted arteries.[2] This vasorelaxation appears to occur through both endothelium-dependent and -independent mechanisms.[2] While specific quantitative data for the pure compound is limited, the general mechanism for xanthone-induced vasodilation involves the modulation of ion channels in vascular smooth muscle cells.

Proposed Signaling Pathway for Vasodilation

The proposed mechanism involves the activation of potassium channels (such as large-conductance calcium-activated potassium channels, BKCa, and voltage-gated potassium channels, Kv) in the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions. The resulting decrease in intracellular calcium concentration leads to the relaxation of the smooth muscle and, consequently, vasodilation.

Inhibition of Osteoclast Differentiation

Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone diseases like osteoporosis. The differentiation of osteoclasts is primarily regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. While direct studies on this compound's effect on this pathway are not yet available, many natural polyphenolic compounds are known to inhibit osteoclastogenesis by interfering with RANKL signaling.

RANKL Signaling Pathway in Osteoclast Differentiation

The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursors initiates a signaling cascade that involves the recruitment of TNF receptor-associated factor 6 (TRAF6). This leads to the activation of downstream pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). NFATc1 then orchestrates the expression of genes essential for osteoclast differentiation and function. It is hypothesized that this compound may exert its inhibitory effect by targeting key components of this pathway, such as TRAF6 or the activation of NF-κB.

Table 3: Summary of Biological Activities and Potential Mechanisms

| Biological Activity | Proposed Mechanism | Key Molecular Targets (Hypothesized) |

| Vasodilation | Activation of K⁺ channels, leading to hyperpolarization and reduced Ca²⁺ influx | BKCa channels, Kv channels, Voltage-gated Ca²⁺ channels |

| Inhibition of Osteoclast Differentiation | Interference with the RANKL signaling pathway | TRAF6, NF-κB, NFATc1 |

Future Directions

The discovery and initial characterization of this compound have opened avenues for further research. Future studies should focus on:

-

Detailed Pharmacological Profiling: Conducting comprehensive dose-response studies to determine the EC₅₀ for its vasodilatory effects and the IC₅₀ for its inhibition of osteoclast differentiation.

-

Elucidation of Specific Molecular Targets: Identifying the precise potassium and calcium channel subtypes involved in its vasodilatory action and pinpointing the exact molecular target(s) within the RANKL signaling cascade.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of hypertension and osteoporosis.

-

Synthetic Methodologies: Developing an efficient and scalable synthetic route to facilitate the production of larger quantities for extensive preclinical and potential clinical studies.

Conclusion

This compound is a promising natural product with demonstrated potential in the realms of cardiovascular and bone health. Its discovery from a traditionally used medicinal plant underscores the importance of ethnopharmacology in modern drug discovery. While the foundational knowledge of its chemistry and biological activities has been established, further in-depth research is imperative to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in this endeavor.

References

- 1. Selective inhibition of NF-kappa B blocks osteoclastogenesis and prevents inflammatory bone destruction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Edible Plant-Derived Xanthones as Functional Food Components for Metabolic Syndrome Mitigation: Bioactivities and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogrev.com [phcogrev.com]

Potential Biological Activities of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) isolated from medicinal plants such as Swertia Chirayita and Halenia elliptica D. Don.[1][2] While direct and extensive research on the specific biological activities of this compound is limited, the broader family of xanthones, particularly those from these plant sources, exhibits a wide range of promising pharmacological effects. This technical guide synthesizes the available information on this compound and extrapolates its potential biological activities based on studies of structurally related xanthones and the extracts of its source plants. This document covers potential antioxidant, anti-inflammatory, and cytotoxic activities, providing detailed experimental protocols and outlining plausible signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are widely distributed in the plant kingdom and have garnered significant attention for their diverse biological activities. This compound, a specific member of this family, has been identified in Swertia Chirayita, a plant with a long history of use in traditional medicine for treating liver disorders, fever, and inflammation, and in Halenia elliptica, another medicinal herb.[1][2] Given the established therapeutic potential of xanthone-rich extracts, this whitepaper explores the likely biological activities of this compound.

Potential Biological Activities

Based on the known activities of its source plants and related xanthone derivatives, this compound is hypothesized to possess antioxidant, anti-inflammatory, and cytotoxic properties.

Antioxidant Activity

Extracts from Swertia chirayita and Halenia elliptica have demonstrated significant antioxidant properties.[3][4][5] This activity is largely attributed to their xanthone content. Xanthones can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. It is plausible that this compound contributes to these antioxidant effects.

Anti-inflammatory Activity

Inflammation is a key factor in numerous chronic diseases. Xanthones isolated from Swertia chirayita, such as bellidifolin (B1667919) and swerchirin, have been shown to inhibit the production of pro-inflammatory mediators like interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is often mediated through the downregulation of key signaling pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Given its structural similarity, this compound may exert its anti-inflammatory effects through similar mechanisms.

Cytotoxic Activity

Numerous xanthone derivatives have been investigated for their potential as anticancer agents. Studies on various hydroxyxanthones have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. While no specific cytotoxic data for this compound has been found, its xanthone core suggests that this is a promising area for future investigation.

Quantitative Data on Related Xanthones

| Compound | Biological Activity | Assay/Cell Line | IC50 Value | Reference |

| Swerchirin | Cytotoxicity | MDA-MB-231 | 18.82 µg/mL | [6] |

| 1,2,5,6-tetrahydroxyxanthone | Cytotoxicity | K562 | 22.83 µg/mL | [6] |

| 1,2,5,6-tetrahydroxyxanthone | Antioxidant | DPPH Assay | 1.60 µg/mL | [6] |

| Xanthone Derivative (XD) from S. chirata | Cytotoxicity | Ehrlich Ascites Carcinoma (EAC) cells | 8.1 µM | [7] |

| Xanthone Derivative (XC) from S. chirata | Cytotoxicity | Ehrlich Ascites Carcinoma (EAC) cells | 32.35 µM | [7] |

| Xanthone Derivatives (XA, XB) from S. chirata | Cytotoxicity | Ehrlich Ascites Carcinoma (EAC) cells | 48.53 µM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay determines the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

-

Sample Preparation: Dissolve this compound in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A control well should contain 100 µL of DPPH solution and 100 µL of methanol. A blank well should contain 200 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: In LPS-stimulated RAW 264.7 macrophages, the production of nitric oxide is significantly increased. The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant can be quantified using the Griess reagent.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A control group should be treated with LPS alone, and a vehicle control group should receive neither the compound nor LPS.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

-

IC50 Determination: Calculate the percentage of inhibition of NO production and determine the IC50 value.

Cytotoxic Activity: MTT Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle control.

-

IC50 Determination: Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathways

Based on studies of related xanthones, this compound may modulate the following key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Xanthones have been shown to inhibit this pathway by preventing IκB degradation.

MAPK Signaling Pathway

The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular responses to a variety of stimuli, including inflammation and apoptosis. Xanthones have been shown to inhibit the phosphorylation of these kinases, thereby downregulating downstream inflammatory and proliferative signals.

Conclusion and Future Directions

This compound is a promising natural product that, based on the activities of its chemical relatives and source organisms, likely possesses valuable antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a foundational framework for the systematic investigation of this compound. Future research should focus on obtaining direct experimental evidence to confirm these potential activities, including the determination of IC50 values in various assays and the elucidation of its precise mechanisms of action on key signaling pathways. Such studies will be crucial in evaluating its potential for development as a therapeutic agent.

References

- 1. This compound | C17H16O7 | CID 5318358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Xanthones from Tibetan medicine Halenia elliptica and their antioxidant activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic potential of xanthones from <i>Swertia chirata</i> in breast cancer cells - Indian Journal of Medical Research [ijmr.org.in]

The Cytotoxic Potential of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and Its Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthones, a class of polyphenolic compounds, have garnered significant attention in oncological research due to their wide-ranging pharmacological activities, including potent cytotoxicity against various cancer cell lines. Among these, polymethoxylated derivatives, particularly those with hydroxyl substitutions, are of considerable interest. This technical guide provides a comprehensive overview of the cytotoxic properties of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone and structurally related xanthone (B1684191) derivatives. While specific cytotoxic data for this compound remains limited in publicly accessible literature, this document synthesizes available data on analogous compounds to elucidate potential mechanisms of action, experimental protocols for cytotoxicity assessment, and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel xanthone-based anticancer agents.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with xanthones emerging as a promising class of heterocyclic compounds possessing a dibenzo-γ-pyrone scaffold. The biological activity of xanthones is often dictated by the type, number, and position of their substituents. Methoxy and hydroxyl groups, in particular, have been shown to play a crucial role in the cytotoxic and pro-apoptotic effects of these compounds.[1]

This compound, a metabolite found in plants such as Halenia elliptica D. Don, represents a lead structure for the development of new anticancer drugs.[2] This guide explores the cytotoxic landscape of this compound and its derivatives by examining the activities of structurally similar polymethoxyxanthones.

Quantitative Cytotoxicity Data

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ananixanthone | K562 | 7.21 | [1] |

| Caloxanthone B | K562 | 3.00 | [1] |

| Phomoxanthone B | MCF-7 | Not specified, but showed cytotoxicity | [3] |

| 1,5,8-Trihydroxy-3-methoxyxanthone | MCF-7 | Not specified, but effective | [4] |

| 1-(6-bromohexyloxy)-xanthone | MCF-7, MDA-MB-231, NCI-H460, SF-268 | Showed biological activity | [5] |

Key Mechanisms of Cytotoxicity

The cytotoxic effects of xanthone derivatives are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest in cancer cells. These processes are orchestrated through the modulation of complex intracellular signaling pathways.

Apoptosis Induction

Apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. Xanthones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key events in xanthone-induced apoptosis include:

-

Caspase Activation: Xanthones activate a cascade of cysteine-aspartic proteases (caspases). Initiator caspases (e.g., caspase-8 and caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3 and caspase-7), leading to the cleavage of cellular proteins and cell death.[1][6]

-

Mitochondrial Pathway: Some xanthones can induce the release of cytochrome c from the mitochondria into the cytoplasm.[7] This event is a key step in the intrinsic apoptotic pathway, leading to the formation of the apoptosome and activation of caspase-9.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Xanthones can shift this balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, xanthone derivatives can inhibit cancer cell proliferation by arresting the cell cycle at various checkpoints (e.g., G0/G1, S, or G2/M phases). This prevents the cells from dividing and can ultimately lead to apoptosis.[6][8]

The mechanisms of cell cycle arrest often involve the modulation of:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): Xanthones can alter the expression and activity of cyclins and CDKs, which are key regulators of cell cycle progression. For instance, a decrease in cyclin D1 or cyclin B1 expression can lead to G0/G1 or G2/M arrest, respectively.[8]

-

Tumor Suppressor Proteins: The tumor suppressor protein p53 plays a critical role in cell cycle control and apoptosis. Some xanthones have been shown to increase the expression of p53, which can trigger cell cycle arrest and/or apoptosis.[8]

Signaling Pathways

The cytotoxic effects of xanthone derivatives are mediated by their influence on several key signaling pathways that regulate cell survival, proliferation, and death.

MAPK and PI3K/Akt/mTOR Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR signaling pathways are crucial for cell growth and survival. Several studies have indicated that xanthone derivatives can exert their anticancer effects by modulating these pathways. For instance, Phomoxanthone B has been shown to affect the MAPK and PI3K-Akt signaling pathways in MCF-7 breast cancer cells.[3] Tetrandrine and cepharanthine (B1668398), though not xanthones, have been shown to induce apoptosis in leukemia cells through modification of the PI3K/Akt/mTOR signal.[6]

Apoptosis Signaling Pathway

Xanthones can initiate apoptosis through both extrinsic and intrinsic pathways, converging on the activation of executioner caspases.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Activity and Underlying Mechanism of Phomoxanthone B in MCF7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Metastatic Potential of a Novel Xanthone Sourced by Swertia chirata Against In Vivo and In Vitro Breast Adenocarcinoma Frameworks [journal.waocp.org]

- 5. Bromoalkoxyxanthones as promising antitumor agents: synthesis, crystal structure and effect on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrandrine and cepharanthine induce apoptosis through caspase cascade regulation, cell cycle arrest, MAPK activation and PI3K/Akt/mTOR signal modification in glucocorticoid resistant human leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydrocannabinol-induced apoptosis of cultured cortical neurones is associated with cytochrome c release and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular pathway for thymoquinone-induced cell-cycle arrest and apoptosis in neoplastic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plant species such as Halenia elliptica and Swertia Chirayita.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse and significant pharmacological activities. This technical guide provides a comprehensive review of the existing research on this compound, focusing on its biological activities, mechanism of action, and synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a small molecule with the chemical formula C₁₇H₁₆O₇ and a molecular weight of 332.3 g/mol .[3] Its structure consists of a tricyclic xanthen-9-one core with one hydroxyl and four methoxy (B1213986) substituents. The systematic IUPAC name for this compound is 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one.[3]

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₇ | PubChem[3] |

| Molecular Weight | 332.3 g/mol | PubChem[3] |

| IUPAC Name | 1-hydroxy-2,3,4,7-tetramethoxyxanthen-9-one | PubChem[3] |

| CAS Number | 14103-09-4 | PubChem[3] |

Biological Activities

Research on this compound has revealed promising biological activities, particularly in the areas of vasodilation and bone metabolism.

Vasodilatory Activity

Studies have demonstrated that this compound possesses vasodilatory properties. A key study reported its ability to cause vasodilation in the coronary artery, with a specific potency metric.

| Biological Activity | Assay | Key Finding | Reference |

| Vasodilation | Not specified in available abstracts | EC₅₀ = 6.6 ± 1.4 µM | Wang Y, et al. Phytomedicine. 2009. |

Experimental Protocol: Vasodilation Assay

A detailed experimental protocol for the vasodilation assay was not available in the reviewed literature abstracts. Access to the full-text article by Wang et al. (2009) is required to provide a comprehensive description of the methodology used to determine the vasodilatory effect and the EC₅₀ value.

Inhibition of Osteoclast Differentiation

Multiple sources indicate that this compound can inhibit osteoclast differentiation. Osteoclasts are cells responsible for bone resorption, and their inhibition is a key therapeutic strategy for bone diseases like osteoporosis. However, primary research articles detailing the quantitative data and experimental protocols for this activity were not identified in the literature search.

| Biological Activity | Assay | Key Finding | Reference |

| Inhibition of Osteoclast Differentiation | Not specified | Effective inhibitor | Commercial suppliers (data not from primary literature) |

Experimental Protocol: Osteoclast Differentiation Assay

A specific experimental protocol for assessing the effect of this compound on osteoclast differentiation is not available in the current literature reviewed. A general methodology for such an assay would typically involve:

-

Cell Culture: Co-culturing mouse osteoblastic calvarial cells and bone marrow cells.

-

Induction of Differentiation: Stimulating the cells with agents known to induce osteoclastogenesis, such as RANKL (Receptor Activator of Nuclear Factor-κB Ligand) and M-CSF (Macrophage Colony-Stimulating Factor).

-

Treatment: Exposing the cells to varying concentrations of this compound.

-

Assessment of Differentiation: Quantifying the formation of multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts.

Further primary research is necessary to establish a detailed and validated protocol for this specific compound.

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound are not well-elucidated in the currently available literature. Research on other xanthone derivatives suggests that common signaling pathways involved in inflammation and cell differentiation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often modulated.[4][5][6] However, direct evidence for the involvement of these pathways in the action of this compound is currently lacking.

Caption: Generalized NF-κB and MAPK signaling pathways potentially modulated by xanthone derivatives.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, general methods for the synthesis of polyhydroxyxanthones have been reported, which can serve as a foundational approach. A common method involves the condensation of a dihydroxybenzoic acid with a corresponding phenol (B47542) derivative using a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).[7]

General Experimental Protocol for Polyhydroxyxanthone Synthesis

-

Reaction Setup: A dihydroxybenzoic acid and a polyphenol are combined in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Eaton's Reagent: Eaton's reagent is carefully added to the reaction mixture, often serving as the solvent.

-

Reaction Conditions: The mixture is heated, typically between 80°C and 120°C, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of polyhydroxyxanthones.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated vasodilatory activity and potential for the inhibition of osteoclast differentiation. However, the current body of research is limited. To fully realize the therapeutic potential of this compound, further in-depth studies are required.

Key areas for future research include:

-

Elucidation of Mechanism of Action: Investigating the specific signaling pathways modulated by this compound to understand the molecular basis of its biological effects.

-

Comprehensive Biological Screening: Expanding the scope of biological testing to explore other potential activities, such as anticancer and anti-inflammatory effects, which are common for other xanthone derivatives.

-

In Vivo Studies: Conducting animal studies to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant disease models.

-

Development of a Specific Synthesis Protocol: Establishing a reproducible and scalable synthetic route to enable the production of sufficient quantities for extensive research and development.

This technical guide summarizes the current state of knowledge on this compound and highlights the critical gaps that need to be addressed to advance its potential as a therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H16O7 | CID 5318358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Regulation of MAPKs Signaling Contributes to the Growth Inhibition of 1,7-Dihydroxy-3,4-dimethoxyxanthone on Multidrug Resistance A549/Taxol Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effect of 1,3,5,7-Tetrahydroxy-8-isoprenylxanthone Isolated from Twigs of Garcinia esculenta on Stimulated Macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Role of 1-Hydroxy-2,3,4,7-tetramethoxyxanthone in Plant Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2,3,4,7-tetramethoxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic secondary metabolites found in a limited number of plant families. This technical guide provides a comprehensive overview of the current understanding of the role of this specific xanthone in plant metabolism, drawing on available literature and contextual knowledge of xanthone biosynthesis and function. The guide covers the biosynthetic pathway, potential physiological roles in plant defense and stress response, and detailed experimental protocols for extraction and analysis. Due to the limited research focused solely on this compound, this guide incorporates data from closely related xanthones and the broader Gentianaceae family to provide a robust framework for researchers.

Introduction to this compound

This compound is a methoxylated xanthone that has been isolated from medicinal plants such as Swertia Chirayita and Halenia elliptica, both belonging to the Gentianaceae family. Xanthones, in general, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. In plants, they are believed to play a crucial role in defense mechanisms against biotic and abiotic stresses. The specific metabolic functions and regulatory networks governing the synthesis and accumulation of this compound are still under investigation, but a general framework can be constructed based on the well-established principles of xanthone biosynthesis.

Biosynthesis of this compound in Plants

The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways. The core xanthone scaffold is formed through the condensation of precursors from these two pathways, followed by a series of modifications such as hydroxylation, methylation, and glycosylation to yield the vast diversity of xanthones observed in nature.

The committed step in xanthone biosynthesis is the formation of a benzophenone (B1666685) intermediate, catalyzed by the enzyme benzophenone synthase (BPS). In the Gentianaceae family, the biosynthesis is generally understood to proceed through a phenylalanine-independent pathway.

The proposed biosynthetic pathway leading to this compound is as follows:

-

Shikimate Pathway: The shikimate pathway provides the precursor, chorismate, which is then converted to 3-hydroxybenzoic acid.

-

Activation of 3-Hydroxybenzoic Acid: 3-hydroxybenzoic acid is activated to its coenzyme A (CoA) thioester, 3-hydroxybenzoyl-CoA.

-

Benzophenone Formation: Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of one molecule of 3-hydroxybenzoyl-CoA with three molecules of malonyl-CoA to form the key intermediate, 2,3',4,6-tetrahydroxybenzophenone.

-

Oxidative Cyclization: The benzophenone intermediate undergoes regioselective intramolecular oxidative coupling to form the tricyclic xanthone core. This step is likely catalyzed by a cytochrome P450 monooxygenase.

-

Hydroxylation and Methylation: The resulting xanthone core undergoes a series of hydroxylation and O-methylation reactions to yield this compound. The specific order and enzymes involved in these final steps are yet to be fully elucidated for this particular molecule.

Role in Plant Metabolism and Stress Response

While direct evidence for the specific role of this compound is limited, the functions of xanthones as a class of secondary metabolites are well-documented, particularly in the context of plant defense.

3.1. Antioxidant Activity

Xanthones are potent antioxidants due to their polyphenolic structure, which enables them to scavenge reactive oxygen species (ROS). During periods of biotic and abiotic stress, such as pathogen attack, UV radiation, or nutrient deficiency, ROS levels can increase dramatically, leading to oxidative damage to cellular components. The accumulation of xanthones is thought to be a protective mechanism to mitigate this oxidative stress.

3.2. Phytoalexin Activity

Xanthones also function as phytoalexins, which are antimicrobial compounds that accumulate in plants in response to pathogen infection. They can inhibit the growth of a broad spectrum of bacteria and fungi. The methoxy (B1213986) groups on this compound may influence its lipophilicity and, consequently, its ability to disrupt microbial membranes.

3.3. Regulation by Elicitors

The biosynthesis of xanthones is known to be induced by various elicitors, which are molecules that trigger a defense response in plants. These can be of biotic origin (e.g., fragments of fungal cell walls like chitosan) or abiotic (e.g., signaling molecules like salicylic (B10762653) acid and jasmonic acid). The induction of benzophenone synthase (BPS) gene expression is a key regulatory point in the pathway. This suggests that the production of this compound is likely part of a coordinated defense response controlled by complex signaling networks.

Quantitative Data

| Plant Species | Plant Part | Compound | Concentration (mg/g dry weight) | Analytical Method |

| Swertia chirayita | Inflorescence & Leaf | Mangiferin | 0.4 - 0.46 | HPLC-DAD |

| Swertia chirayita | Root | Amarogentin | ~0.1 - 0.2 | HPLC-DAD |

| Swertia multicaulis | Aerial parts | Total Xanthones | ~13 | HPLC |

Note: This table presents data for other major xanthones in Swertia species to provide a general context for xanthone accumulation levels. Further research is needed to quantify this compound specifically.

Experimental Protocols

The following protocols are generalized based on established methods for the extraction and analysis of xanthones from plant material. Optimization will be required for the specific analysis of this compound.

5.1. Extraction of Xanthones from Plant Material

This protocol describes a general procedure for the extraction of xanthones from dried plant material.

-

Sample Preparation: Dry the plant material (e.g., leaves, stems, roots) at 40-60°C to a constant weight. Grind the dried material into a fine powder using a laboratory mill.

-

Extraction:

-

Weigh approximately 1 g of the powdered plant material into a flask.

-

Add 20 mL of a suitable solvent. Methanol or a mixture of acetone (B3395972) and water (e.g., 80:20 v/v) are commonly used for xanthone extraction.

-

Perform extraction using one of the following methods:

-

Maceration: Shake the mixture at room temperature for 24 hours.

-

Soxhlet Extraction: Extract for 6-8 hours.

-

Ultrasonic-Assisted Extraction (UAE): Sonicate the mixture for 30-60 minutes.

-

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.

-

-

Sample Preparation for HPLC:

-

Redissolve the dried extract in a known volume of HPLC-grade methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

5.2. HPLC-UV Analysis of this compound

This protocol provides a starting point for the development of an HPLC-UV method for the quantification of this compound.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Elution: A typical gradient would start with a higher proportion of solvent A and gradually increase the proportion of solvent B over 20-30 minutes to elute compounds with increasing hydrophobicity. A starting point could be:

-

0-5 min: 95% A, 5% B

-

5-25 min: Gradient to 50% A, 50% B

-

25-30 min: Gradient to 5% A, 95% B

-

30-35 min: Hold at 5% A, 95% B

-

35-40 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (typically in the range of 240-260 nm and 310-330 nm for xanthones). A DAD is recommended to obtain the full UV spectrum for peak identification.

-

Quantification: Prepare a calibration curve using a certified reference standard of this compound at a series of known concentrations. The concentration of the analyte in the plant extract can be determined by comparing its peak area to the calibration curve.

Conclusion and Future Directions